Stercuronium Iodide
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Overview
Description
Stercuronium iodide is an aminosteroid neuromuscular blocking agent. It acts as a competitive antagonist of the nicotinic acetylcholine receptor and is also reported to be an acetylcholinesterase inhibitor .
Preparation Methods
The synthesis of stercuronium iodide involves the modification of the conessine skeleton. The crystal structure of this compound in the form of its ethanol solvate has been determined by the heavy-atom method and refined by block-diagonal least-squares . The preparation involves the reaction of conessine derivatives with iodide ions under specific conditions to form the final product .
Chemical Reactions Analysis
Stercuronium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where the iodide ion is replaced by other anions or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound for studying neuromuscular blocking agents.
Biology: Investigated for its effects on nicotinic acetylcholine receptors and acetylcholinesterase inhibition.
Medicine: Explored as a potential muscle relaxant and neuromuscular blocking agent.
Industry: Potential applications in the development of new pharmaceuticals and muscle relaxants
Mechanism of Action
Stercuronium iodide exerts its effects by acting as a competitive antagonist of the nicotinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby inhibiting the transmission of nerve impulses to muscles. This results in muscle relaxation and neuromuscular blockade. Additionally, it inhibits acetylcholinesterase, which further enhances its neuromuscular blocking effects .
Comparison with Similar Compounds
Stercuronium iodide is part of the aminosteroid group of neuromuscular blocking agents. Similar compounds include:
- Pancuronium bromide
- Rocuronium bromide
- Vecuronium bromide
- Pipecuronium bromide
These compounds share a similar structure based on an amino-substituted steroid nucleus and act as competitive antagonists of the nicotinic acetylcholine receptor . This compound is unique due to its specific structural modifications and its dual action as both a nicotinic acetylcholine receptor antagonist and an acetylcholinesterase inhibitor .
Properties
CAS No. |
30033-10-4 |
---|---|
Molecular Formula |
C26H43IN2 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
ethyl-dimethyl-[(1R,2S,5S,6S,9R,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icosa-17,19-dien-16-yl]azanium;iodide |
InChI |
InChI=1S/C26H43N2.HI/c1-7-28(5,6)20-12-14-25(3)19(16-20)8-9-21-23(25)13-15-26-17-27(4)18(2)22(26)10-11-24(21)26;/h8-9,16,18,20-24H,7,10-15,17H2,1-6H3;1H/q+1;/p-1/t18-,20-,21+,22+,23-,24-,25-,26-;/m0./s1 |
InChI Key |
NZMZXOUHSHDAQQ-VIGAWJBNSA-M |
Isomeric SMILES |
CC[N+](C)(C)[C@H]1CC[C@@]2([C@H]3CC[C@]45CN([C@H]([C@H]4CC[C@H]5[C@@H]3C=CC2=C1)C)C)C.[I-] |
Canonical SMILES |
CC[N+](C)(C)C1CCC2(C3CCC45CN(C(C4CCC5C3C=CC2=C1)C)C)C.[I-] |
Origin of Product |
United States |
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